molecular formula C14H24N2O4 B11761733 tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B11761733
M. Wt: 284.35 g/mol
InChI Key: HACOJUDPVUMKSA-SNVBAGLBSA-N
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Description

tert-Butyl ®-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl ®-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves several steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . Another method involves the use of olefin metathesis reaction on a Grubbs catalyst, although this route is complex and expensive . Industrial production methods often focus on optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

tert-Butyl ®-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chloroacetyl chloride, potassium carbonate, and ethyl acetate. Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chloroacetyl chloride can lead to the formation of chloroacetyl derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl (3R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H24N2O4/c1-10-9-19-14(11(17)15-10)5-7-16(8-6-14)12(18)20-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,17)/t10-/m1/s1

InChI Key

HACOJUDPVUMKSA-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1COC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1

Canonical SMILES

CC1COC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1

Origin of Product

United States

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